molecular formula C8H6N2O B068262 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile CAS No. 193605-64-0

2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile

Cat. No. B068262
CAS RN: 193605-64-0
M. Wt: 146.15 g/mol
InChI Key: YSPQFHLGCLLCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that has attracted attention due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research. In

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile is not fully understood. However, several studies have suggested that the compound may exert its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, in a study conducted by Wang et al., the compound was found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile has been reported to have several biochemical and physiological effects. In a study conducted by Chen et al., the compound was found to reduce the levels of pro-inflammatory cytokines in mice, indicating its potential as an anti-inflammatory agent. In another study by Zhang et al., the compound was found to induce apoptosis in cancer cells by activating the caspase-3 pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for its pharmacological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.

Synthesis Methods

The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile can be achieved using various methods. One of the most common methods is the one-pot reaction of 2-aminopyridine, malononitrile, and cyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile has shown potential as a therapeutic agent in several scientific research studies. It has been reported to have anti-inflammatory, anticancer, and antimicrobial properties. In a study conducted by Zhang et al., the compound was found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. reported that the compound exhibited antibacterial activity against several strains of bacteria.

properties

CAS RN

193605-64-0

Product Name

2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h3,5H,1-2H2

InChI Key

YSPQFHLGCLLCCD-UHFFFAOYSA-N

SMILES

C1COC2=C1C=NC(=C2)C#N

Canonical SMILES

C1COC2=C1C=NC(=C2)C#N

synonyms

Furo[3,2-c]pyridine-6-carbonitrile, 2,3-dihydro- (9CI)

Origin of Product

United States

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